molecular formula C22H34O2 B1671148 Icosapent ethyl CAS No. 86227-47-6

Icosapent ethyl

カタログ番号 B1671148
CAS番号: 86227-47-6
分子量: 330.5 g/mol
InChIキー: SSQPWTVBQMWLSZ-AAQCHOMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icosapent ethyl is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is used together with a proper diet to help control high triglyceride levels in the blood . This medicine is also used together with a statin medicine to lower the risk of heart attack, stroke, and certain heart problems requiring hospitalization in adults with heart or blood vessel disease or diabetes .


Synthesis Analysis

Icosapent ethyl is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . It is de-esterfied, converted into active EPA, and then absorbed in the small intestine .


Molecular Structure Analysis

The molecular formula of Icosapent ethyl is C22H34O2 . The molecular weight is 330.50 .


Chemical Reactions Analysis

Icosapent ethyl has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It has anti-inflammatory and anti-thrombotic properties .


Physical And Chemical Properties Analysis

Icosapent ethyl is a colorless, odorless capsule . It is absorbed in the small intestine after being de-esterified and converted into active EPA .

科学的研究の応用

Cardiovascular Disease Prevention

  • Application : Icosapent ethyl has been used in the prevention of cardiovascular diseases .
  • Method : The Reduction of Cardiovascular Events with Icosapent Ethyl—Intervention Trial (REDUCE-IT) was a landmark study that demonstrated the efficacy of icosapent ethyl in reducing cardiovascular events . Patients were treated with icosapent ethyl alongside standard evidence-based therapies .
  • Results : The trial showed that icosapent ethyl significantly reduced first cardiovascular events by 25% and total (first plus subsequent) cardiovascular events by 32% .

Treatment of Hypertriglyceridemia

  • Application : Icosapent ethyl is used as an adjunct therapy for severe hypertriglyceridemia (TG levels > 500 mg/dL) .
  • Method : Patients with severe hypertriglyceridemia are prescribed icosapent ethyl as part of their treatment regimen .
  • Results : While specific quantitative outcomes vary by patient, icosapent ethyl has been shown to be effective in reducing triglyceride levels .

Cardiovascular Disease Treatment in Patients with Kidney Disease

  • Application : Icosapent ethyl has been studied for its benefits across the range of kidney function in patients with established cardiovascular disease or diabetes .
  • Method : In the REDUCE-IT RENAL trial, patients with varying degrees of kidney function were treated with icosapent ethyl .
  • Results : The trial found that icosapent ethyl led to consistent reduction in both the primary and key secondary composite end points across baseline estimated glomerular filtration rate (eGFR) categories .

Cancer Prevention

  • Application : Icosapent ethyl is being actively explored for its potential use in cancer prevention .
  • Method : While specific methods of application and experimental procedures are still under investigation, it is believed that the anti-inflammatory properties of icosapent ethyl may play a role in preventing the development and progression of certain types of cancer .
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

Treatment of Inflammatory Bowel Disease

  • Application : Icosapent ethyl is being studied for its potential use in the treatment of inflammatory bowel disease .
  • Method : The anti-inflammatory properties of icosapent ethyl are believed to be beneficial in managing inflammatory bowel disease . The exact methods of application and experimental procedures are still under investigation.
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

Management of Alzheimer’s Disease, Dementia, and Depression

  • Application : Icosapent ethyl is being studied for its potential use in managing Alzheimer’s disease, dementia, and depression .
  • Method : It is believed that the omega-3 fatty acids in icosapent ethyl may have neuroprotective effects that could be beneficial in these conditions . The exact methods of application and experimental procedures are still under investigation.
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

Anti-Inflammatory and Anti-Thrombotic Properties

  • Application : Icosapent ethyl has been found to have anti-inflammatory and anti-thrombotic properties .
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

Potential Use in Acute Settings

  • Application : There is ongoing research to investigate whether higher loading doses of icosapent ethyl might provide incremental value in acute settings, such as at the time of myocardial infarction, ischemic stroke, or revascularization .
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

Potential Use in Mild Cognitive Impairment (MCI) and Alzheimer’s Disease (AD)

  • Application : There is some evidence that therapeutics which lower risk for vascular dysfunction, such as antihypertensives, also lower the risk for MCI and AD .
  • Results : The outcomes of these investigations are still pending as the research is ongoing .

将来の方向性

There are ongoing evaluations exploring the effects of Icosapent ethyl in dementia, cancer, and infection . Ongoing clinical trials will help us understand the full potential of this compound .

特性

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018686
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icosapent ethyl

CAS RN

86227-47-6, 73310-10-8
Record name Ethyl eicosapentaenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl icosapentate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethyl eicosapentaenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosapentaenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSAPENT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl icosapentate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icosapent ethyl
Reactant of Route 2
Reactant of Route 2
Icosapent ethyl
Reactant of Route 3
Reactant of Route 3
Icosapent ethyl
Reactant of Route 4
Icosapent ethyl
Reactant of Route 5
Reactant of Route 5
Icosapent ethyl
Reactant of Route 6
Reactant of Route 6
Icosapent ethyl

Citations

For This Compound
5,560
Citations
DL Bhatt, PG Steg, M Miller, EA Brinton… - Journal of the American …, 2019 - jacc.org
… , or nonfatal stroke was also reduced with icosapent ethyl, with a 26% relative risk reduction and a … We sought to determine the effect of icosapent ethyl on total ischemic events (first and …
Number of citations: 267 www.jacc.org
DL Bhatt, PG Steg, M Miller, EA Brinton… - … England Journal of …, 2019 - Mass Medical Soc
… Icosapent ethyl is a highly purified and stable EPA ethyl ester … In addition, icosapent ethyl may have antiinflammatory, … would be lower with icosapent ethyl therapy than with placebo …
Number of citations: 573 www.nejm.org
MJ Chapman, JL Zamorano, KG Parhofer - Pharmacology & therapeutics, 2022 - Elsevier
… It is relevant in this context that icosapent ethyl (IPE), a highly purified ethyl ester of EPA, was originally approved in 2012 by the United States Food and Drug Administration (US FDA) …
Number of citations: 20 www.sciencedirect.com
HE Bays, CM Ballantyne, RA Braeckman… - American Journal of …, 2013 - Springer
Background Icosapent ethyl (IPE) is a high-purity prescription form of eicosapentaenoic acid ethyl ester approved by the US Food and Drug Administration as an adjunct to diet to …
Number of citations: 225 link.springer.com
MJ Budoff, DL Bhatt, A Kinninger… - European heart …, 2020 - academic.oup.com
… Given the robust cardiovascular event reduction seen in clinical trials of icosapent ethyl, this … of progression under the influence of statin plus icosapent ethyl. A translational use of this …
Number of citations: 286 academic.oup.com
M Pareek, RP Mason, DL Bhatt - Expert Opinion on Drug Safety, 2022 - Taylor & Francis
… Icosapent ethyl, a stable, highly purified ethyl … of icosapent ethyl was similar to that of placebo. High-sensitivity C-reactive protein concentrations were also reduced with icosapent ethyl …
Number of citations: 9 www.tandfonline.com
BE Peterson, DL Bhatt, PG Steg, M Miller, EA Brinton… - Circulation, 2021 - Am Heart Assoc
… This benefit of icosapent ethyl was seen both with first and subsequent cardiovascular … with icosapent ethyl. The aim of this analysis was to further explore the effects of icosapent ethyl …
Number of citations: 56 www.ahajournals.org
CM Ballantyne, RA Braeckman… - Expert opinion on …, 2013 - Taylor & Francis
Introduction: Icosapent ethyl (IPE; Vascepa) is a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester recently approved in 2012 to reduce triglyceride (TG) levels in …
Number of citations: 25 www.tandfonline.com
S Selvaraj, DL Bhatt, PG Steg, M Miller… - Journal of the …, 2022 - Am Heart Assoc
… Icosapent ethyl did not reduce the risk for heart failure … our findings suggest that icosapent ethyl is similarly efficacious in … We have previously reported that icosapent ethyl did not reduce …
Number of citations: 11 www.ahajournals.org
HE Bays, CM Ballantyne, RT Doyle Jr… - Prostaglandins & other …, 2016 - Elsevier
… treated with icosapent ethyl 4 g/… icosapent ethyl as producing predictable dose-dependent pharmacokinetics/pharmacodynamics, with TG level lowering dependent upon icosapent ethyl …
Number of citations: 44 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。